3-Amino-2,6-dimethylpyridine
Overview
Description
3-Amino-2,6-dimethylpyridine: is an organic compound with the molecular formula C7H10N2 . It is a derivative of pyridine, characterized by the presence of amino and methyl groups at specific positions on the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis .
Mechanism of Action
Target of Action
It is known that the compound is used as an intermediate in various chemical reactions .
Mode of Action
The mode of action of 3-Amino-2,6-dimethylpyridine involves its participation in chemical reactions as an intermediate . For instance, it is involved in a three-component reaction with p-N-dimethylaminobenzaldehyde and phenylhydrazine in the presence of KOH in ethanol, resulting in the formation of bis(biarylhydrazone) .
Biochemical Pathways
The compound’s involvement in the synthesis of various mono- and bis-derivatives, including heterocycles, suggests that it may influence a range of biochemical processes .
Result of Action
One study showed that a derivative of the compound, bis(biarylhydrazone), has high antiradical and cytoprotective activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other reactants, the pH of the environment, and the temperature .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Amino-2,6-dimethylpyridine are not fully understood yet. It is known that this compound can be involved in various chemical reactions. For instance, it can participate in the synthesis of 2-anilinopyrimidines . The substituents in these reactions can have a significant impact on the course and efficiency of the reaction .
Molecular Mechanism
It is suggested that 2-amino-4,6-dimethylpyridine, a similar compound, can be deprotonated quite easily because the conjugated base is stabilized by resonance and act as a nucleophile attacking aldehyde carbon .
Temporal Effects in Laboratory Settings
It is known that the compound can be involved in a three-component reaction with p-N-dimethylaminobenzaldehyde and phenylhydrazine in the presence of KOH in ethanol . This reaction leads to the formation of a condensation product .
Metabolic Pathways
It is known that amino acids, which include compounds like this compound, play crucial roles in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 3-Nitro-2,6-dimethylpyridine: One common method involves the reduction of 3-nitro-2,6-dimethylpyridine using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas.
Hydrogenation: Another method involves the hydrogenation of 3-nitro-2,6-dimethylpyridine using hydrazine hydrate and a suitable catalyst.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-2,6-dimethylpyridine can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Alkylated and acylated derivatives
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3-Amino-2,6-dimethylpyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies related to enzyme inhibition, particularly in the development of enzyme inhibitors for therapeutic purposes.
Medicine:
Pharmaceuticals: It serves as a building block in the synthesis of drugs, particularly those targeting neurological and inflammatory conditions.
Industry:
Comparison with Similar Compounds
2,6-Dimethylpyridine: Similar in structure but lacks the amino group, making it less reactive in certain chemical reactions.
3-Amino-4,6-dimethylpyridine: Contains an additional methyl group, which can influence its reactivity and applications.
2,6-Dimethyl-4-aminopyridine: Similar in structure but with the amino group at a different position, affecting its chemical properties and uses
Uniqueness:
Reactivity: The presence of both amino and methyl groups at specific positions on the pyridine ring makes 3-amino-2,6-dimethylpyridine highly versatile in chemical reactions.
Properties
IUPAC Name |
2,6-dimethylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-4-7(8)6(2)9-5/h3-4H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISXXOGOMDYNSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187868 | |
Record name | 2,6-Dimethyl-3-pyridylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-33-9 | |
Record name | 2,6-Dimethyl-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3430-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethyl-3-pyridylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3430-33-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dimethyl-3-pyridylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethyl-3-pyridylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.303 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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